Midamaline
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Overview
Description
Midamaline: is a chemical compound with the molecular formula C18H21ClN4 and a molecular weight of 328.839 g/mol . It is known for its use as a local anesthetic . The compound is characterized by its structure, which includes a benzimidazole ring substituted with a chlorine atom and a dimethylaminoethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Midamaline can be synthesized through a multi-step process involving the reaction of 5-chloro-2-benzimidazolylmethyl chloride with N-phenyl-N’,N’-dimethylethylenediamine . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time . Purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Midamaline undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Midamaline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various benzimidazole derivatives.
Biology: Studied for its potential effects on biological systems, particularly its anesthetic properties.
Medicine: Investigated for its use as a local anesthetic in medical procedures.
Industry: Used in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of midamaline involves its interaction with sodium channels in nerve cells . By binding to these channels, this compound inhibits the influx of sodium ions, which is essential for the initiation and propagation of nerve impulses . This results in the blockade of nerve signal transmission, leading to its anesthetic effects . The molecular targets include voltage-gated sodium channels , and the pathways involved are related to the inhibition of action potential generation in neurons .
Comparison with Similar Compounds
- Lidocaine
- Bupivacaine
- Procaine
- Tetracaine
Properties
CAS No. |
496-38-8 |
---|---|
Molecular Formula |
C18H21ClN4 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N'-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C18H21ClN4/c1-22(2)10-11-23(15-6-4-3-5-7-15)13-18-20-16-9-8-14(19)12-17(16)21-18/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |
InChI Key |
VFSSTMGMWLZGCO-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3 |
Key on ui other cas no. |
496-38-8 |
Origin of Product |
United States |
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